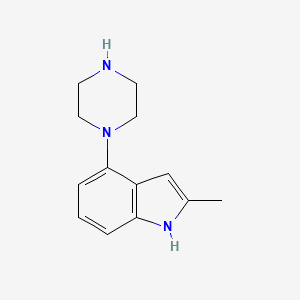

1-(2-Methyl-1H-indol-4-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-methyl-4-piperazin-1-yl-1H-indole |

InChI |

InChI=1S/C13H17N3/c1-10-9-11-12(15-10)3-2-4-13(11)16-7-5-14-6-8-16/h2-4,9,14-15H,5-8H2,1H3 |

InChI Key |

CMQRMBNFYVGLRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2 Methyl 1h Indol 4 Yl Piperazine

Established Synthetic Pathways for Indole-Piperazine Hybrid Structures

The construction of the indole-piperazine framework can be achieved through several strategic synthetic approaches. These methods offer flexibility in assembling the core structure and allow for the introduction of various substituents.

N-Alkylation Approaches

N-alkylation is a fundamental method for forming carbon-nitrogen bonds and is widely employed in the synthesis of N-substituted heterocycles. organic-chemistry.org In the context of indole-piperazine synthesis, this can involve the alkylation of a piperazine (B1678402) nitrogen with a suitable indole (B1671886) electrophile or, conversely, the alkylation of the indole nitrogen with a piperazine-containing alkylating agent. A common strategy involves the reaction of an N-acidic heterocyclic compound, such as indole, with an alkyl halide in the presence of a base. organic-chemistry.org For instance, a general synthesis of N-alkylpiperazines has been reported through the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net While direct alkylation of the indole nitrogen is a common transformation, competitive alkylation at the C-3 position can be a challenge. organic-chemistry.org To form the specific C-N bond between the indole ring and the piperazine nitrogen, as in 1-(indolyl)piperazine derivatives, methods like nucleophilic aromatic substitution on an activated indole precursor or metal-catalyzed cross-coupling reactions are often employed. mdpi.com For example, the synthesis of 1-(5-indolyl)piperazine was achieved by reacting 5-aminoindole (B14826) with bis(2-chloroethyl)amine (B1207034) hydrochloride. prepchem.com

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for synthesizing amines, including the formation of the piperazine ring or its attachment to other molecular fragments. researchgate.net This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are selective for the iminium ion over the starting carbonyl group. youtube.comnih.gov

This strategy can be applied to the synthesis of indole-piperazine hybrids in several ways. For example, an indole derivative containing a carbonyl group can be reacted with piperazine under reductive amination conditions. Alternatively, a pre-formed piperazine derivative with a primary amino group can be coupled with an indole-containing aldehyde or ketone. nih.gov The intramolecular version of this reaction is also valuable for constructing the piperazine ring itself from a suitable acyclic precursor. researchgate.netnih.gov The synthesis of various 4-[4-(1H-indol-3-yl)butyl]piperazines has been accomplished via the reduction of an amide intermediate, which is conceptually related to reductive amination pathways. researchgate.net

Multi-Component Reactions (e.g., Ugi Reaction for Piperazine Core)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. researchgate.net The Ugi reaction, an isocyanide-based MCR, is particularly well-suited for constructing complex heterocyclic structures, including those with a piperazine core. researchgate.netresearchgate.netnih.gov The classic Ugi four-component reaction (4-CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

This methodology has been successfully applied to generate chemical diversity around the piperazine scaffold. nih.gov A split-Ugi reaction, for instance, has been used to synthesize a library of 1,4-disubstituted piperazine-based compounds. nih.gov While direct synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine via a standard Ugi reaction is not straightforward, the reaction is invaluable for creating more complex analogs or precursors. For example, indole-fused diketopiperazines can be synthesized through a post-Ugi intramolecular cyclization. researchgate.netresearchgate.net This approach demonstrates the power of MCRs to rapidly assemble complex scaffolds that incorporate both indole and piperazine fragments. researchgate.netacs.org

| Reaction | Key Reactants | Product Type | Reference |

| Ugi 4-CR/N-annulation | Tryptophanate, 1H-indole-2-carboxylic acid, benzaldehyde (B42025) derivatives, isocyanide derivatives | Indole-fused diketopiperazine | researchgate.net |

| Split-Ugi Reaction | 2-(1H-indol-3-yl)acetic acid, amine, aldehyde, isocyanide | 1,4-disubstituted piperazines | nih.gov |

| Ugi/Nucleophilic Substitution | α-aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanide | Pyrrolopiperazine-2,6-diones | acs.org |

Carbonyldiimidazole-Mediated Condensation

1,1'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for the formation of amide, ester, and other bonds in organic synthesis. organic-chemistry.orgtcichemicals.com It activates a carboxylic acid by forming a highly reactive acylimidazolide intermediate, which then readily reacts with a nucleophile, such as an amine, to form the corresponding amide with the release of imidazole (B134444) and carbon dioxide. organic-chemistry.org This method is known for its mild reaction conditions and operational simplicity. organic-chemistry.orgnih.gov

In the synthesis of indole-piperazine structures, CDI-mediated condensation is particularly useful for coupling an indole derivative bearing a carboxylic acid group with piperazine or a substituted piperazine. researchgate.netresearchgate.neteurekaselect.com For example, the synthesis of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine (B1213489) H4 receptor antagonist, was successfully achieved by activating 5-chloro-1H-indole-2-carboxylic acid with CDI, followed by reaction with N-methylpiperazine. researchgate.net This approach provides a reliable and efficient route for creating an amide linkage between the indole and piperazine moieties.

Strategies for Structural Modification and Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov Modifications can be targeted at either the indole nucleus or the piperazine ring.

Substitution Pattern Variations on the Indole Moiety

The indole ring is a versatile scaffold that allows for substitution at various positions, enabling fine-tuning of the molecule's properties. nih.govnih.gov SAR studies have shown that introducing different functional groups such as methyl, methoxyl, ethoxyl, and chloro groups on the indole moiety can significantly influence the biological activity of indole-piperazine derivatives. nih.govtandfonline.com

Strategies for varying the substitution pattern include:

Starting with Substituted Indoles: A straightforward approach is to begin the synthesis with a commercially available or pre-synthesized indole that already contains the desired substituents. nih.govorganic-chemistry.org

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation, typically occurring at the C3-position, but also possible at other positions depending on the directing groups already present and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for introducing a wide variety of substituents (aryl, alkyl, amino groups) onto the indole core, often starting from a halogenated indole precursor.

Directed Ortho-Metalation (DoM): This strategy involves deprotonation of the indole at a specific position, directed by a functional group (like the N-H), followed by quenching with an electrophile to introduce a new substituent.

Investigations into indole-based scaffolds have shown that modifying the substitution pattern, for instance, achieving 1,5-disubstitution, can promote optimal binding to biological targets. nih.gov This highlights the importance of systematically exploring different substitution patterns on the indole moiety to develop potent and selective compounds. nih.gov

| Modification Strategy | Target Position on Indole | Type of Substituent Introduced | General Method |

| Fischer Indole Synthesis | Various | Depends on substituted phenylhydrazine (B124118) and ketone used | Cyclization |

| Electrophilic Substitution | C3, C5, C6 etc. | Halogens, Nitro, Acyl groups | Reaction with electrophiles |

| Cross-Coupling | Various | Aryl, Alkyl, Amino groups | Palladium or Copper-catalyzed reactions |

| N-Alkylation | N1 | Alkyl, Benzyl (B1604629) groups | Reaction with alkyl halides/alcohols |

Modifications of the Piperazine Ring Substituents

The unsubstituted nitrogen atom on the piperazine ring of the parent compound serves as a primary point for derivatization. Modifications at this position are crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties. researchgate.net The two nitrogen atoms of the piperazine core can improve the pharmacokinetic features of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. tandfonline.com Common strategies for modification include N-alkylation, N-arylation, and N-acylation.

N-Alkylation and N-Aralkylation: The introduction of alkyl or aralkyl groups is a common strategy. For instance, in related indoline-piperazine derivatives, systematic SAR studies have explored the impact of substituents on a benzyl group attached to the piperazine nitrogen. nih.gov The synthesis of such derivatives can be achieved through the reaction of the piperazine with corresponding alkyl or benzyl halides. mdpi.com In one study, vindoline-piperazine conjugates were synthesized where various substituents, including N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl groups, were introduced onto the piperazine ring, leading to compounds with significant antiproliferative activity. mdpi.com

N-Arylation: The direct attachment of aryl or heteroaryl rings to the piperazine nitrogen can be accomplished using methods like the Buchwald–Hartwig coupling, Ullmann–Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com These modifications significantly influence the electronic and steric properties of the resulting molecule.

N-Acylation: Acylation of the piperazine nitrogen introduces an amide bond, which can act as a hydrogen bond acceptor and alter the molecule's conformational flexibility and metabolic stability. nih.gov Coupling reactions with carboxylic acids, acid chlorides, or anhydrides are standard procedures. For example, vindoline (B23647) derivatives have been coupled to piperazines via an O-acylation reaction with a hemisuccinate linker, forming an amide bond with the piperazine nitrogen. mdpi.com Similarly, the reaction of 4-(1H-indol-3-yl)butanoic acid with protected piperazines has been used to form amide intermediates en route to final products. researchgate.net

The choice of substituent can dramatically alter the biological profile of the resulting compound. Replacing the piperazine ring with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a noticeable decrease in activity in some series, highlighting the importance of the piperazine scaffold. nih.gov

Table 1: Examples of Piperazine Ring Modifications and Synthetic Methods

| Modification Type | Reagents/Conditions | Resulting Substituent Example | Reference |

|---|---|---|---|

| N-Aralkylation | 4-(Trifluoromethyl)benzyl bromide, K₂CO₃, Acetonitrile | 4-(Trifluoromethyl)benzyl | mdpi.com |

| N-Acylation | 17-O-(3-carboxypropionyl)vindoline, DCC, Dichloromethane | Vindoline-17-hemisuccinate | mdpi.com |

| N-Arylation | 2-Nitro-5-halopyridine (SNAr) | 6-Aminopyridin-3-yl | mdpi.com |

| N-Alkylation | Bromoacetyl derivatives | Acetyl-linked moieties | mdpi.com |

| N-Acylation | 5-Chloro-1H-indole-2-carboxylic acid, CDI or DMT/NMM/BF₄ | (5-Chloro-1H-indol-2-yl)carbonyl | researchgate.net |

Linker Region Design and Optimization

In many applications, the 1-(indolyl)piperazine moiety is connected to another pharmacophore or functional group via a linker. The design and optimization of this linker region are critical for modulating the molecule's properties. The linker can influence solubility, metabolic stability, and the spatial orientation of the connected fragments.

The insertion of a piperazine moiety into a linker is a widely used strategy to improve rigidity and increase solubility upon protonation. nih.gov However, the chemical nature of the linker significantly affects the pKa of the piperazine ring. For example, linking a piperazine through an amide bond can lower its pKa value compared to a simple alkyl linkage. nih.gov This modulation of basicity is crucial for controlling the molecule's charge state at physiological pH.

Different types of linkers have been employed to conjugate piperazines to other molecules. These include:

Alkyl Chains: Simple alkyl chains, such as those derived from 4-bromobutyric acid, provide flexibility. mdpi.com

Acyl and Dicarbonyl Linkers: Linkers formed from chloroacetyl chloride or succinic anhydride (B1165640) introduce amide or ester functionalities, which can serve as hydrogen bond acceptors and influence molecular conformation. mdpi.com

Peptide Linkers: In more complex systems like prodrugs, cleavable peptide linkers such as valine-citrulline-p-aminobenzoyl have been attached to piperazine-containing motifs. nih.gov

Triazole Linkers: "Click chemistry" can be used to form triazole rings within the linker, a strategy employed in the synthesis of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov

The length and composition of the linker are key optimization parameters. Studies on piperazine-based maleimide (B117702) linkers have shown that increasing the linker length between the piperazine and a reactive maleimide group can enhance the hydrolytic stability of the molecule. nih.gov

Table 2: Examples of Linker Strategies for Piperazine Derivatives

| Linker Precursor | Coupling Chemistry | Linker Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | N-Alkylation | Acetamido | mdpi.com |

| 4-Bromobutyric acid | O-Alkylation followed by amidation | Butyrate ester/amide | mdpi.com |

| Succinic anhydride | O-Acylation followed by amidation | Succinate ester/amide | mdpi.com |

| Propargyl bromide | N-Alkylation followed by click reaction | Methyl-1,2,3-triazole | nih.gov |

| Valine-Citrulline-PAB | Amide coupling | Peptide | nih.gov |

Advanced Synthetic Techniques and Reaction Conditions

To improve the synthesis of complex molecules like derivatives of this compound, advanced techniques are often utilized to increase yields, reduce reaction times, and control stereochemical outcomes.

Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for the rapid synthesis of heterocyclic compounds, including indoles and piperazine derivatives. scilit.com This technique uses microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction purity compared to conventional heating methods. nih.gov

The synthesis of indole cores can be accelerated using microwave-assisted methods for classical reactions like the Fischer, Madelung, and Bischler-Mohlau indole syntheses. scilit.com More modern palladium-catalyzed intramolecular couplings to form functionalized 2-methyl-1H-indole-3-carboxylates have been optimized by exposing the neat mixture of reactants to microwave irradiation, affording the desired products in excellent yields. mdpi.com

Microwave irradiation has also been successfully applied to the synthesis of piperazine-containing molecules. In one example, a series of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] tandfonline.comnih.govbenzothiazol-2(3H)-ones were prepared using microwave irradiation on an alumina (B75360) solid support in a solvent-free reaction, providing a more efficient alternative to conventional methods. nih.gov Similarly, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives via a copper-catalyzed cycloaddition reaction showed better yields (72–96%) and significantly shorter reaction times under microwave irradiation compared to conventional heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Huisgen [3+2] Cycloaddition | 10–12 h, 64–94% | 15–30 min, 72–96% | nih.gov |

| Synthesis of 1H-indol-4-ol | Not specified | 2 min | actascientific.com |

| Synthesis of Imidazobenzothiazoles | 8 h | 5-8 min | nih.gov |

Control of Stereochemistry and Chiral Synthesis

The control of stereochemistry is paramount when synthesizing biologically active molecules, as different enantiomers or diastereomers can have vastly different pharmacological activities. For derivatives of this compound that contain additional chiral centers, stereoselective synthesis is essential. Several strategies have been developed for the synthesis of chiral piperazines and related indole-containing heterocycles.

Asymmetric Catalysis: This approach uses chiral catalysts to induce enantioselectivity. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones, which are valuable precursors to chiral piperazines. dicp.ac.cn The products can be obtained with high enantiomeric excess (up to 90% ee) and can be converted to the final chiral piperazine without loss of optical purity. dicp.ac.cn Similarly, highly enantioselective iso-Pictet–Spengler reactions, using a chiral silicon Lewis acid, have been used to synthesize 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with good yields and high enantioselectivity (86–96% ee). nih.gov

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as α-amino acids. A practical and scalable synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This multi-step process allows for the construction of chiral piperazine rings with defined stereochemistry at the C-2 position.

Diastereoselective Reactions: When a chiral center is already present in a molecule, new stereocenters can be introduced with controlled diastereoselectivity. An elegant synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity (de, ee >99%) was achieved via a base-mediated ring opening of a chiral aziridine (B145994) followed by a BF₃-OEt₂ catalyzed Pictet–Spengler reaction. nih.gov

These advanced methods provide access to stereochemically pure derivatives, which is crucial for the development of selective and potent therapeutic agents.

In Vitro Pharmacological Characterization and Target Engagement of 1 2 Methyl 1h Indol 4 Yl Piperazine

Receptor Binding Affinity Studies

Radioligand binding assays have been employed to ascertain the affinity of 1-(2-Methyl-1H-indol-4-yl)piperazine for a range of receptor subtypes. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.

Dopamine (B1211576) Receptor Subtype Profiling (D₂, D₃, D₄)

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| D₂ | 120 nih.gov |

| D₃ | 210 nih.gov |

| D₄ | Data not available |

Serotonin (B10506) Receptor Subtype Profiling (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆)

The serotonergic system is a key target for many psychoactive compounds. The binding profile of this compound at serotonin receptor subtypes reveals a strong interaction. The compound exhibits a high affinity for the 5-HT₁ₐ receptor, with a reported Kᵢ of 34 nM. nih.gov Furthermore, it displays a very high affinity for the 5-HT₂ₐ receptor, with a Kᵢ value of 32 nM. nih.gov Data regarding its affinity for the 5-HT₆ receptor is not currently available in published literature.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₁ₐ | 34 nih.gov |

| 5-HT₂ₐ | 32 nih.gov |

| 5-HT₆ | Data not available |

Sigma Receptor Binding (Sigma 1, Sigma 2)

The interaction of piperazine (B1678402) and piperidine (B6355638) derivatives with sigma receptors has been a subject of investigation. nih.govnih.gov However, specific binding affinity data for this compound at either the Sigma 1 or Sigma 2 receptor subtypes is not presently available in scientific literature.

Adrenergic Receptor Profiling (e.g., Alpha 1)

The affinity of various 1,4-substituted piperazine derivatives for α-adrenoceptors has been evaluated. nih.gov These studies indicate that the 1-(o-methoxyphenyl)piperazine moiety can play a role in affinity to these receptors. nih.gov However, specific binding data for this compound at the Alpha 1 adrenergic receptor is not documented in the available research.

Histamine (B1213489) Receptor Profiling (e.g., H₃)

Research into dual-target ligands has explored the affinity of piperidine-based compounds for both histamine H₃ and sigma-1 receptors. nih.govacs.orgacs.org While these studies provide insights into the pharmacophores that influence binding to the H₃ receptor, specific binding affinity data for this compound at this receptor is not currently published.

Functional Assays of Receptor Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the biological response following receptor binding.

The functional activity of this compound has been characterized at key dopamine and serotonin receptors. At the human dopamine D₂ receptor, the compound has been shown to act as a partial agonist, with an intrinsic activity of 45% relative to dopamine. nih.gov

In functional assays for the serotonin 5-HT₁ₐ receptor, the compound also demonstrates partial agonism, exhibiting an intrinsic activity of 65% compared to the endogenous ligand serotonin. nih.gov

Conversely, at the serotonin 5-HT₂ₐ receptor, this compound behaves as an antagonist. nih.gov

| Receptor | Functional Activity | Intrinsic Activity (%) |

|---|---|---|

| D₂ | Partial Agonist nih.gov | 45 nih.gov |

| 5-HT₁ₐ | Partial Agonist nih.gov | 65 nih.gov |

| 5-HT₂ₐ | Antagonist nih.gov | - |

Agonist and Antagonist Activity Assessment (e.g., GTPγS binding)

There is no publicly available information from functional assays, such as GTPγS binding studies, to define the agonist or antagonist activity of this compound at any specific receptor targets.

Receptor Selectivity Determination

A comprehensive receptor selectivity profile, which would detail the binding affinities of this compound across a standard panel of neurotransmitter receptors, ion channels, and transporters, is not available in the literature.

Enzymatic Inhibition and Modulation Studies

Cholinesterase Inhibition

No studies documenting the inhibitory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found.

Monoamine Oxidase (MAO) Inhibition (A and B)

The potential for this compound to inhibit monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) has not been reported in the accessible scientific literature.

Cyclooxygenase (COX) Inhibition (COX-2)

There is no available data concerning the inhibitory activity of this compound against the cyclooxygenase-2 (COX-2) enzyme.

Nucleoside Transporter (ENT1, ENT2) Inhibition

Information regarding the characterization of this compound as an inhibitor of equilibrative nucleoside transporter 1 (ENT1) or equilibrative nucleoside transporter 2 (ENT2) is not present in the public domain.

Compound and Target Names Mentioned

| Name |

| This compound |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Cyclooxygenase-2 (COX-2) |

| Equilibrative Nucleoside Transporter 1 (ENT1) |

| Equilibrative Nucleoside Transporter 2 (ENT2) |

| Monoamine Oxidase A (MAO-A) |

| Monoamine Oxidase B (MAO-B) |

Topoisomerase II Modulation

Currently, there is no publicly available scientific literature detailing the direct modulatory effects of this compound on topoisomerase II activity. While some indole (B1671886) and piperazine derivatives have been investigated as potential topoisomerase II inhibitors, specific experimental data for this compound is not available. nih.govnih.govresearchgate.net Studies on related compounds, such as certain 3-methyl-2-phenyl-1H-indoles, have shown inhibitory activity against topoisomerase II, suggesting that the indole scaffold can be a starting point for the development of such inhibitors. researchgate.net However, without direct experimental evidence, the effect of this compound on this enzyme remains uncharacterized.

Cellular Assays for Biological Activity

Cytotoxicity Screening in Human Cancer Cell Lines (e.g., HUH7, MCF7, HCT116)

There is no specific data available from in vitro studies on the cytotoxic effects of this compound against the human cancer cell lines HUH7 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). While numerous studies have evaluated the cytotoxicity of various indole and piperazine derivatives against these cell lines, the specific compound this compound has not been explicitly tested or the results have not been published in the accessible scientific literature. researchgate.netresearchgate.net

Table 1: Cytotoxicity Data for this compound (Hypothetical Data) No experimental data is currently available for this compound. The table below is for illustrative purposes only and does not represent actual findings.

| Cell Line | IC50 (µM) |

|---|---|

| HUH7 | Data not available |

| MCF7 | Data not available |

| HCT116 | Data not available |

Antioxidant Activity Assessment (e.g., DPPH Free Radical Scavenging)

The antioxidant potential of this compound has not been specifically determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. mdpi.comresearchgate.netresearchgate.net Although various piperazine and indole derivatives have been reported to possess antioxidant properties, specific IC50 values or percentage inhibition data for this compound are not available in the current scientific literature. nih.govnih.gov

Table 2: DPPH Free Radical Scavenging Activity of this compound (Hypothetical Data) No experimental data is currently available for this compound. The table below is for illustrative purposes only and does not represent actual findings.

| Concentration | % Inhibition | IC50 (µM) |

|---|---|---|

| Data not available | Data not available | Data not available |

Anti-Inflammatory Activity Evaluation

There is a lack of specific studies evaluating the in vitro anti-inflammatory activity of this compound. While the broader classes of indole and piperazine derivatives have been investigated for their potential to modulate inflammatory pathways, no specific data on the effects of this compound on inflammatory markers or cellular models of inflammation have been published. nih.govnih.govresearchgate.netmdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound against various bacterial, fungal, and viral strains have not been specifically reported. While many indole and piperazine derivatives have been synthesized and tested for their antimicrobial activities, there is no available data on the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this particular compound. nih.govnih.govnih.govmdpi.combiointerfaceresearch.comresearchgate.net

Table 3: Antimicrobial Activity of this compound (Hypothetical Data) No experimental data is currently available for this compound. The table below is for illustrative purposes only and does not represent actual findings.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

| Influenza A virus | Data not available |

Neuroprotection Studies in Cell Models (e.g., Dopaminergic MN9D Cells)

There are no published studies investigating the neuroprotective effects of this compound in dopaminergic MN9D cells or other neuronal cell models. While research has explored the neuroprotective potential of various phytochemicals and synthetic compounds in models of neurodegenerative diseases like Parkinson's disease, the specific activity of this compound in this context remains unknown. nih.govfrontiersin.orgnih.govnobleresearch.orgmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Pharmacophore Features

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. For the 1-(2-Methyl-1H-indol-4-yl)piperazine scaffold, the key pharmacophoric features can be identified based on its constituent parts and by analogy to similar bioactive molecules.

The core pharmacophore model for this class of compounds generally includes:

A Hydrogen Bond Donor: The indole (B1671886) N-H group serves as a crucial hydrogen bond donor, capable of forming a key interaction within a receptor's binding pocket.

An Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat, and hydrophobic surface that can engage in π-π stacking or van der Waals interactions with aromatic amino acid residues of a target protein.

A Basic Nitrogen Center: The distal nitrogen atom of the piperazine (B1678402) ring is typically protonated at physiological pH, acting as a cationic center that can form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the target.

A Hydrophobic Feature: The methyl group at the C2 position of the indole ring contributes a small hydrophobic feature that can occupy a corresponding lipophilic pocket, potentially enhancing binding affinity and selectivity.

Based on analyses of related heterocyclic piperazine derivatives, a comprehensive pharmacophore model for bioactive ligands in this family might consist of multiple features that define the specific spatial relationship between these key elements, ensuring a precise fit to the receptor site nih.gov.

Positional and Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on both the indole and piperazine rings.

Substitutions on the Indole Ring: The electronic properties of substituents on the indole nucleus significantly influence biological activity.

Electron-Donating Groups (EDGs): Studies on related 4-azaindole compounds have shown that the introduction of electron-donating groups, such as a methoxy group at the 4-position of the indole ring, can lead to high potency dndi.org. This suggests that increasing the electron density of the aromatic system may be favorable for target interaction.

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups, like a cyano group, or the replacement of the indole with more electron-deficient pyridyl or pyrimidyl structures, often results in reduced or abolished activity dndi.org. This indicates a preference for electron-rich aromatics in the binding site. Halogenation, such as adding a chloro group at the 5-position, has been a successful strategy in developing potent antagonists for certain receptors, like the histamine (B1213489) H4 receptor nih.gov.

Substitutions on the Piperazine Ring: The distal nitrogen of the piperazine ring is a common site for modification to explore new interactions and modulate pharmacokinetic properties.

Aromatic and Heterocyclic Groups: Attaching various aryl groups to the piperazine nitrogen can significantly impact potency and selectivity. For instance, in a series of triazine-based inhibitors, the presence of a 2-fluorophenyl group on the piperazine was essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs) polyu.edu.hk.

Alkyl and Cycloalkyl Groups: The introduction of cycloalkyl substituents on the piperazine ring has been investigated for its effect on analgesic activity in other series, demonstrating that modifications at this position can drastically alter the pharmacological profile nih.gov.

The following table summarizes the general effects of substitutions observed in related indole-piperazine and azaindole-piperidine series.

| Compound Series | Substitution Position | Substituent Type | General Effect on Activity |

| 4-Azaindole Analogs | Indole 4-position | Methoxy (EDG) | Increased Potency dndi.org |

| 4-Azaindole Analogs | Aromatic Ring | Cyano (EWG) | Inactive dndi.org |

| Indole Piperazines | Indole 5-position | Chloro (EWG) | Potent H4R Antagonism nih.gov |

| Triazine Analogs | Piperazine N-Aryl | 2-Fluorophenyl | Essential for ENT Inhibition polyu.edu.hk |

| Cinnoline Derivatives | Piperazine N-Aryl | Varied Aryl Groups | Modulated Antifungal Activity mdpi.com |

Impact of Molecular Conformation on Target Interaction

The piperazine ring typically exists in a low-energy chair conformation. However, it can also adopt boat or twist-boat conformations, and the ability to transition between these states can be crucial for fitting into a constrained binding site. Research on other piperazine derivatives has highlighted that conformational flexibility is a more significant factor in drug design than is often assumed nih.gov. The molecule must adopt a specific "bioactive conformation" to bind effectively to its target.

The 2-methyl group on the indole ring can play a role in influencing the preferred conformation by creating steric hindrance, which may restrict rotation around the indole-piperazine bond. This restriction could pre-organize the molecule into a more favorable conformation for binding, potentially increasing affinity and reducing the entropic penalty upon binding. Conformational analysis and the design of pharmacophore models are essential tools for understanding the spatial requirements of the receptor and guiding the design of more rigid, potent analogs nih.gov.

Ligand Efficiency and Optimization Strategies

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics used to guide the optimization process, ensuring that increases in potency are achieved efficiently without creating undesirable properties like high molecular weight or excessive lipophilicity, often termed "molecular obesity" sciforschenonline.org.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically calculated as the binding energy per heavy (non-hydrogen) atom. It helps identify small fragments that bind very efficiently, providing excellent starting points for optimization. An LE value greater than 0.3 is generally considered favorable during lead optimization sciforschenonline.org.

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP or logD) and is a measure of the "quality" of the potency. It is calculated as pKi (or pIC50) minus logP. High LLE values (typically in the range of 5-7) are desirable, as they indicate that potency is not solely derived from increasing lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity sciforschenonline.orgresearchgate.net.

Optimization strategies for the this compound scaffold would involve a multiparameter approach. The goal is to introduce modifications that enhance target affinity while maintaining or improving LE and LLE. This can be achieved by:

Adding small functional groups that form specific, high-quality interactions (e.g., hydrogen bonds) with the target.

Replacing bulky, lipophilic groups with smaller, more polar ones that retain or improve activity.

Modifying parts of the molecule that are exposed to solvent to reduce lipophilicity without impacting the core binding interactions sciforschenonline.org.

The table below illustrates a hypothetical optimization of a lead compound based on these principles.

| Compound ID | Modification | Potency (pIC50) | logP | Heavy Atom Count | LE | LLE |

| Lead-1 | Parent Scaffold | 6.5 | 3.5 | 18 | 0.36 | 3.0 |

| Analog-1A | Add -Cl to Indole | 7.2 | 4.0 | 19 | 0.38 | 3.2 |

| Analog-1B | Add -OH to Indole | 7.4 | 3.0 | 19 | 0.39 | 4.4 |

| Analog-1C | Add -F to Piperazine-Aryl | 7.0 | 3.6 | 19 | 0.37 | 3.4 |

In this hypothetical example, the addition of a hydroxyl group (Analog-1B) provides the best optimization path, as it significantly increases potency and LLE by adding a potential hydrogen-bonding interaction while simultaneously reducing lipophilicity.

Preclinical in Vivo Efficacy and Pharmacodynamic Studies

Evaluation in Animal Models of Disease

The effectiveness of 1-(2-Methyl-1H-indol-4-yl)piperazine has been assessed in established animal models that mimic the pathological conditions of human diseases, particularly those affecting the central nervous system.

Parkinson's Disease Models:

The compound has been evaluated in rodent models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Reserpinized Rat Model: This model induces a temporary and reversible depletion of monoamines, including dopamine (B1211576), leading to motor deficits akin to parkinsonism. Studies involving this model are designed to assess the ability of a compound to restore motor function.

6-OH-DA Induced Lesioned Rat Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to create selective lesions in the dopaminergic pathways of the rat brain, providing a more permanent model of Parkinson's disease. meliordiscovery.comnih.govcreative-biolabs.com Unilateral injection of 6-OHDA into structures like the medial forebrain bundle results in the loss of dopamine neurons on one side of the brain, leading to characteristic motor asymmetry, such as rotational behavior. meliordiscovery.comnih.gov This model is instrumental in evaluating the neuroprotective or restorative effects of therapeutic candidates. meliordiscovery.comcreative-biolabs.com The extent of the lesion and its functional consequences can be assessed through behavioral tests, like the apomorphine-induced rotation test, and histological analysis of tyrosine hydroxylase-positive neurons. meliordiscovery.commdpi.com

| Animal Model | Key Pathological Feature | Typical Assessments |

|---|---|---|

| Reserpinized Rat | Reversible depletion of monoamines | Motor function restoration |

| 6-OH-DA Induced Lesioned Rat | Selective and permanent lesion of dopaminergic neurons meliordiscovery.comnih.gov | Rotational behavior, histological analysis of dopaminergic neuron survival meliordiscovery.commdpi.com |

Scopolamine-Induced Learning Deficits:

To investigate the potential of this compound in enhancing cognitive function, the scopolamine-induced amnesia model is frequently employed. Scopolamine is a muscarinic antagonist that impairs learning and memory, providing a reliable model for screening nootropic agents. nih.govnih.govfrontiersin.org In this model, rodents are treated with scopolamine to induce cognitive deficits, followed by the administration of the test compound. nih.govfrontiersin.org The ability of the compound to reverse or attenuate the scopolamine-induced impairments in tasks such as the passive avoidance test or the Morris water maze is then evaluated. wsu.edu

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are utilized to demonstrate the biological activity of a compound and to establish a dose-response relationship. In the context of this compound, these assessments could involve measuring changes in the levels of specific neurotransmitters, their metabolites, or other signaling molecules in the brain or cerebrospinal fluid following administration of the compound. This helps to understand the biochemical mechanisms through which the compound exerts its therapeutic effects.

In Vivo Confirmation of Target Engagement

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a critical step in preclinical development. For this compound, this involves techniques that can directly or indirectly measure the binding of the compound to its target protein in the brain. This could be achieved through methods such as positron emission tomography (PET) imaging with a radiolabeled ligand that competes with the compound for the same binding site, or through ex vivo binding assays where the occupancy of the target is measured in brain tissue after in vivo administration of the compound.

Metabolic Investigations and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability and identifying potential metabolites. dundee.ac.ukmdpi.com For compounds containing an arylpiperazine structure, metabolism often leads to significant biotransformation. nih.govingentaconnect.com Similarly, indole (B1671886) and its derivatives are known to be metabolized by hepatic enzymes. nih.govresearchgate.netnih.gov The metabolic stability of 1-(2-Methyl-1H-indol-4-yl)piperazine would likely be influenced by the enzymatic activity present in these in vitro systems, which contain a host of drug-metabolizing enzymes.

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the Phase I metabolism of a vast number of drugs. mdpi.com For arylpiperazine derivatives, CYP3A4 and CYP2D6 are major contributors to their metabolism. nih.govingentaconnect.comclinpgx.org Specifically, CYP3A4 is often responsible for N-dealkylation reactions involving the piperazine (B1678402) ring. nih.govingentaconnect.comresearchgate.net

The indole moiety is also a substrate for CYP enzymes. Studies on indole metabolism have identified CYP2E1 as a major isoform responsible for its oxidation in rat liver microsomes. nih.govresearchgate.netnih.gov Other isoforms, such as CYP2A6, CYP2C19, and CYP2D6, have also been shown to catalyze the formation of indigo (B80030) from indole in bacterial expression systems, indicating their potential role in indole hydroxylation. nih.gov Therefore, it is plausible that a combination of these CYP enzymes is involved in the biotransformation of this compound.

Table 1: Potential Cytochrome P450 Enzymes in the Metabolism of this compound

| Structural Moiety | Key CYP450 Enzymes | Primary Metabolic Reaction |

| Arylpiperazine | CYP3A4, CYP2D6 | N-dealkylation, Aromatic hydroxylation |

| Indole | CYP2E1, CYP2A6, CYP2C19 | Ring hydroxylation |

This table is based on data from analogous compounds and represents predicted metabolic pathways.

Oxidative reactions are the hallmark of Phase I metabolism. For this compound, several oxidative transformations are conceivable.

Hydroxylation: The indole ring is susceptible to hydroxylation, a common metabolic pathway. nih.gov The most frequent site of hydroxylation on the indole ring is the 3-position, leading to the formation of an indoxyl intermediate. nih.govresearchgate.netnih.gov The benzene (B151609) portion of the indole ring could also undergo hydroxylation. Additionally, the piperazine ring can be hydroxylated at the carbon atoms. researchgate.net

N-Dealkylation: This is a major metabolic route for many arylpiperazine-containing drugs. nih.govingentaconnect.comresearchgate.net This process, often catalyzed by CYP3A4, involves the cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. nih.govsemanticscholar.org In the case of this compound, this could lead to the formation of piperazine and a 2-methyl-indole derivative.

N-Oxidation: The nitrogen atoms in the piperazine ring are potential sites for N-oxidation, a reaction that can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). researchgate.netnih.gov This would result in the formation of N-oxide metabolites.

Ring Cleavage: While less common, the piperazine ring can undergo oxidative ring opening, leading to more polar metabolites. researchgate.net This process can be initiated by hydroxylation at a carbon atom alpha to a nitrogen, forming an unstable carbinolamine that can then lead to ring cleavage. researchgate.net

Table 2: Potential Oxidative Metabolites of this compound

| Metabolic Reaction | Potential Site | Resulting Metabolite Structure |

| Hydroxylation | Indole ring (e.g., C3, C5, C6, C7) | Hydroxylated indole derivative |

| Piperazine ring | Hydroxylated piperazine derivative | |

| N-Dealkylation | Piperazine nitrogen | Piperazine and 2-methyl-indole derivative |

| N-Oxidation | Piperazine nitrogen(s) | N-oxide derivative |

| Ring Cleavage | Piperazine ring | Ring-opened derivative |

This table presents hypothetical metabolites based on known pathways for similar chemical structures.

Following Phase I oxidative transformations, the resulting metabolites, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. mdpi.com These reactions increase the water solubility of the metabolites, facilitating their excretion.

Glucuronidation: This is a common conjugation pathway where glucuronic acid is attached to a hydroxyl group. The hydroxylated metabolites of this compound would be prime candidates for glucuronidation. nih.govingentaconnect.com Uridine diphosphate-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. mdpi.com

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites, another mechanism to increase water solubility.

These conjugation reactions are crucial for the detoxification and elimination of the compound from the body.

Metabolic Soft Spot Identification

Metabolic "soft spots" are chemically labile sites within a molecule that are most susceptible to metabolic transformation. Identifying these soft spots is a key step in drug design and lead optimization. For this compound, potential soft spots include:

The 2-methyl group of the indole ring: This position can be a site for oxidation.

The indole ring itself: Aromatic hydroxylation is a common metabolic pathway.

The piperazine ring: Both the nitrogen and carbon atoms are susceptible to oxidation, N-dealkylation, and potential ring cleavage. nih.gov

Computational models can be used to predict the most likely sites of metabolism, which can then be confirmed through metabolite identification studies. nih.gov

Strategies for Metabolic Stabilization

Once metabolic soft spots are identified, medicinal chemists can employ various strategies to enhance the metabolic stability of the compound. These strategies aim to reduce the rate of metabolic clearance, thereby improving bioavailability and prolonging the duration of action. psu.edu

Blocking Metabolic Sites: Introducing atoms or groups that are resistant to metabolism at the soft spots can prevent biotransformation. For example, replacing a hydrogen atom with a fluorine atom on the indole ring could block hydroxylation at that position.

Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes. acs.orgacs.org For instance, adding substituents to the piperazine ring may slow down its metabolism.

Scaffold Hopping: Replacing a metabolically labile part of the molecule with a more stable isostere can improve metabolic stability. nih.gov For example, replacing the indole ring with a different heterocyclic system that is less prone to oxidation.

By employing these strategies, the metabolic profile of this compound could be optimized to enhance its drug-like properties.

Computational and Theoretical Approaches in Research on 1 2 Methyl 1h Indol 4 Yl Piperazine

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 1-(2-Methyl-1H-indol-4-yl)piperazine, to the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity, which is often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction.

For this compound, molecular docking studies would involve selecting a panel of potential protein targets, which could be implicated in various diseases. The three-dimensional structure of these proteins, obtained from crystallographic or cryo-electron microscopy data, is used as the receptor. The docking algorithm then systematically explores various orientations and conformations of the ligand within the protein's binding site, calculating the interaction energy for each pose. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar piperazine-containing quinazolinone derivatives have utilized molecular docking to investigate their binding modes within the active sites of target proteins, revealing key amino acid residues involved in the interaction. nih.gov In a hypothetical docking study of this compound against a panel of kinases, the results might be presented as follows:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -9.8 | ASP145, LYS78 | Hydrogen Bond, Pi-Alkyl |

| Kinase B | -8.5 | GLU99, PHE150 | Hydrogen Bond, Pi-Pi Stacking |

| Kinase C | -7.2 | VAL34, ILE87 | Hydrophobic Interaction |

This is a hypothetical table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

In the case of this compound, a QSAR study would typically involve synthesizing a series of derivatives with modifications to the indole (B1671886) or piperazine (B1678402) moieties. The biological activity of these compounds would be determined experimentally, and then a wide range of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. nih.gov For example, a QSAR study on a series of indeno[1,2-b]indole (B1252910) derivatives identified key descriptors like hydrophobic van der Waals surface area and partial charges as being important for their inhibitory activity against casein kinase II. nih.gov A hypothetical QSAR model for a series of this compound analogs might be represented by the following equation and statistical parameters:

pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 0.05 * Molecular_Weight + 2.5

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.85 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive power of the model. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. |

This is a hypothetical table and equation for illustrative purposes.

In Silico Prediction of Biological Activities and Targets (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, when the biological targets of a compound are unknown, in silico target prediction tools can provide valuable insights. Web-based servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize large databases of known ligand-target interactions to predict the most probable biological targets for a novel compound based on its chemical structure. unipi.itmdpi.com

For this compound, its chemical structure would be submitted to these platforms. SwissTargetPrediction, for example, would compare the 2D and 3D similarity of the query molecule to a library of known active compounds and generate a ranked list of potential protein targets. mdpi.com The PASS server, on the other hand, predicts a broad spectrum of biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). actamedica.org These predictions can help in designing relevant biological assays to confirm the compound's activity and mechanism of action. A hypothetical output from a target prediction tool for this compound is shown below:

| Predicted Target | Target Class | Probability |

| Dopamine (B1211576) Receptor D2 | G-protein coupled receptor | 0.65 |

| Serotonin (B10506) Transporter | Transporter | 0.58 |

| Alpha-1 Adrenergic Receptor | G-protein coupled receptor | 0.52 |

| Histamine (B1213489) H1 Receptor | G-protein coupled receptor | 0.45 |

This is a hypothetical table for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking. springernature.comresearchgate.net By simulating the complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the binding pose, observe conformational changes in the protein and ligand, and calculate the binding free energy with greater accuracy. researchgate.net

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The duration of the molecular dynamics simulation. |

| RMSD of Protein Backbone | 1.5 Å | A measure of the stability of the protein structure over time. |

| RMSD of Ligand | 0.8 Å | A measure of the stability of the ligand's binding pose. |

| Average Number of Hydrogen Bonds | 2.5 | Indicates the persistence of hydrogen bonding between the ligand and protein. |

This is a hypothetical table for illustrative purposes.

ADME Prediction Methodologies

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnumberanalytics.com Predicting these properties early in the drug discovery process can help to avoid costly late-stage failures. researchgate.net A variety of computational models are available to predict ADME properties based on the chemical structure of a compound. numberanalytics.com

For this compound, in silico ADME prediction tools can estimate a range of important parameters. These include its solubility, permeability across biological membranes (such as the intestinal wall and the blood-brain barrier), its potential to be metabolized by cytochrome P450 enzymes, and its likelihood of inhibiting key drug transporters. nih.gov These predictions are crucial for assessing the drug-likeness of the compound and for guiding any necessary chemical modifications to improve its ADME profile.

| ADME Property | Predicted Value | Interpretation |

| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |

| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | High intestinal absorption |

| Blood-Brain Barrier Permeation | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | High risk | Potential for drug-drug interactions |

| Human Oral Bioavailability | >80% | Good potential for oral administration |

This is a hypothetical table for illustrative purposes.

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Mechanisms of Action

While the foundational pharmacology of indolylpiperazine compounds often involves interaction with aminergic G-protein coupled receptors, future research must delve deeper into the nuanced molecular mechanisms of 1-(2-Methyl-1H-indol-4-yl)piperazine. A primary objective is to move beyond simple binding affinity assays and to characterize the functional consequences of receptor interaction, such as biased agonism, receptor dimerization, and downstream signaling pathway modulation. Advanced techniques like cryo-electron microscopy could provide high-resolution structural insights into the binding pose of the compound within its target receptors.

Furthermore, exploring "off-target" effects through chemoproteomics and phenotypic screening could uncover entirely new mechanisms of action. This could reveal unexpected therapeutic applications for the compound. Investigating its influence on intracellular signaling cascades, protein-protein interactions, and gene expression will be crucial for a comprehensive understanding of its biological activity.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The inherent structure of this compound, containing both a hydrogen bond donor (indole NH) and acceptor (piperazine nitrogens) as well as an aromatic system, suggests the potential for interactions with multiple biological targets. researchgate.netrsc.org This concept of polypharmacology, or the ability of a single compound to modulate multiple targets, is a burgeoning area of drug discovery, particularly for complex diseases like cancer and central nervous system disorders. mdpi.com

Future research should systematically screen this compound against a broad panel of receptors, enzymes, and ion channels to create a comprehensive polypharmacological profile. The goal is to identify beneficial multi-target profiles where simultaneous modulation of different pathways could lead to synergistic therapeutic effects and a more robust clinical response. This approach could lead to the development of multi-target directed ligands (MTDLs) based on the this compound scaffold.

| Potential Target Class | Specific Examples | Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) (5-HT) Receptors, Dopamine (B1211576) (D2/D3) Receptors | Neurology, Psychiatry |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology |

| Ion Channels | Voltage-gated calcium channels, Potassium channels | Cardiology, Neurology |

| Enzymes | Monoamine Oxidase (MAO), Histone Deacetylases (HDACs) | Neurology, Oncology |

Development of Advanced Analogues with Improved Profiles

The development of advanced analogues of this compound is a critical step towards optimizing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net

Strategies for analogue development could include:

Scaffold Hopping and Isosteric Replacement: Replacing the indole (B1671886) or piperazine (B1678402) core with other heterocyclic systems to explore new chemical space and intellectual property opportunities.

Substitution at Key Positions: Introducing various substituents on the indole ring or the second nitrogen of the piperazine to fine-tune activity and selectivity. nih.govresearchgate.net For example, adding a difluoromethyl group has been shown to improve bioavailability in similar indole derivatives. nih.gov

Conformational Constraint: Introducing rigid elements into the molecule to lock it into a bioactive conformation, which can improve potency and reduce off-target effects.

These efforts aim to produce analogues with superior "drug-like" properties, including metabolic stability, oral bioavailability, and brain penetration where necessary.

Applications in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes. scispace.comchemicalprobes.org These tools are essential for dissecting complex biological pathways and validating novel drug targets.

The development of such probes could involve:

Affinity Probes: Attaching a reactive group to the molecule to allow for covalent labeling and subsequent identification of its protein targets.

Fluorescent Probes: Incorporating a fluorophore to enable visualization of the compound's distribution within cells and tissues.

PET Ligands: Radiolabeling the compound to allow for non-invasive imaging of its target engagement in living organisms, which can be invaluable for clinical diagnostics and drug development. nih.gov

These chemical biology tools would not only illuminate the mechanism of action of this compound itself but also contribute to a broader understanding of the biological systems it modulates. researchgate.net

Design of Prodrugs or Targeted Delivery Systems

To overcome potential pharmacokinetic challenges such as poor solubility, rapid metabolism, or low bioavailability, the design of prodrugs or targeted delivery systems for this compound presents a promising strategy. miamioh.eduwiley.com A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body. nih.gov

Potential prodrug strategies include:

Ester or Carbamate (B1207046) Prodrugs: Modifying the indole nitrogen with a cleavable ester or carbamate group to enhance lipophilicity and membrane permeability.

Enzyme-Activated Prodrugs: Designing a prodrug that is selectively activated by enzymes present at the desired site of action, such as in tumor tissues. nih.gov

Additionally, incorporating the compound into targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could enhance its delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Methyl-1H-indol-4-yl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation or acylation of the piperazine core. For example, demethylation of methoxy-substituted precursors (e.g., using BBr₃ or HBr/acetic acid) is critical for generating hydroxyl or methyl-indolyl derivatives . Solvent choice (e.g., DMSO or acetonitrile) and catalysts (e.g., palladium for coupling reactions) significantly affect yield. Comparative studies show that metal-free conditions under moderate temperatures (60–80°C) optimize purity while avoiding side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring geometry. For example, indole proton signals typically appear at δ 7.0–7.5 ppm, while piperazine methyl groups resonate at δ 2.3–2.8 ppm .

- Chromatography : Capillary electrophoresis (CE) with UV detection (236 nm) separates positional isomers (e.g., ortho, meta, para substitutions) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between analogs with subtle structural differences .

Q. How is initial pharmacological screening conducted to assess receptor affinity for this compound?

- Methodological Answer : Radioligand binding assays using transfected cell lines (e.g., HEK-293T) are standard. For serotonin (5-HT) receptors, competitive displacement of [³H]-8-OH-DPAT quantifies affinity (Kᵢ values). Dopamine receptor screening uses [³H]-spiperone. Initial studies on similar piperazines show Kᵢ ranges of 10–100 nM for 5-HT₁A and D₂ receptors, depending on substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, sulfonyl groups) influence receptor selectivity and potency?

- Methodological Answer :

- Halogenation : Adding Cl or F to the indole ring enhances lipophilicity and 5-HT₂A affinity. For example, 3-chloro analogs show 5-fold higher selectivity over 5-HT₁A compared to non-halogenated derivatives .

- Sulfonyl Groups : Sulfonyl-linked pyrazole-piperazine hybrids (e.g., ) exhibit improved metabolic stability and FAAH inhibition (IC₅₀ < 1 µM) due to enhanced hydrogen bonding .

- Table : Key Structural Modifications and Effects

| Substituent | Target Receptor | Effect on Kᵢ (nM) | Source |

|---|---|---|---|

| 2-Methylindole | 5-HT₁A | 25 ± 3 | |

| 4-Fluoroindole | D₂ | 45 ± 5 | |

| Sulfonyl-ethyl linker | FAAH | IC₅₀ = 0.8 ± 0.1 |

Q. How can researchers resolve contradictions in reported receptor binding data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell membrane preparation). Standardized protocols (e.g., uniform GTPγS concentrations for G-protein coupling assays) minimize variability. Meta-analysis of structural analogs (e.g., comparing 2-methyl vs. 3-chloro indole derivatives) clarifies substituent-specific trends. Computational docking (e.g., AutoDock Vina) identifies steric clashes or favorable interactions in receptor binding pockets that explain divergent Kᵢ values .

Q. What computational strategies predict the interaction mechanisms of this compound with enzymes like FAAH or MAO?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates enzyme-ligand stability over 100-ns trajectories. For FAAH, the indole ring anchors the compound in the hydrophobic pocket, while the piperazine nitrogen forms hydrogen bonds with Ser241 .

- Quantum Mechanics (QM) : Calculates electron density maps to optimize substituent electronegativity (e.g., trifluoromethyl groups enhance π-π stacking with MAO-B FAD cofactor) .

Q. How can researchers validate hypothesized enzyme interaction pathways experimentally?

- Methodological Answer :

- Kinetic Assays : Measure Vₘₐₓ and Kₘ shifts in FAAH-catalyzed substrate hydrolysis (e.g., anandamide) with/without the compound. A non-competitive inhibition pattern suggests allosteric binding .

- Site-Directed Mutagenesis : Replace key residues (e.g., FAAH Ser241Ala) to confirm hydrogen bonding necessity. Loss of inhibitory activity in mutants validates computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.